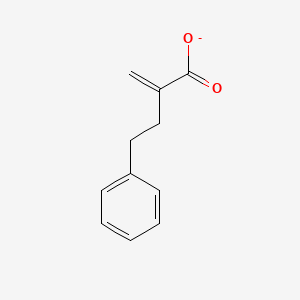

2-Phenylethylacrylate

Description

Significance and Context in Organic and Polymer Chemistry

2-Phenylethyl acrylate (B77674) (PEA) is an acrylate ester recognized for its distinct chemical structure, which incorporates both a flexible acrylate group and a rigid phenyl group. This combination of functionalities makes it a valuable monomer in polymer science. The presence of the aromatic ring enhances properties such as thermal stability and refractive index in the resulting polymers. polysciences.com

In the field of polymer chemistry, PEA is frequently utilized in the synthesis of homopolymers and copolymers. researchgate.net Its polymerization can be initiated through various methods, including free-radical polymerization and photopolymerization, to create materials with tailored characteristics. researchgate.netresearchgate.net Copolymers of PEA are of particular interest, as they allow for the fine-tuning of material properties by combining PEA with other monomers. For instance, copolymerization with methacrylates or other acrylates can modify the mechanical, thermal, and optical properties of the final polymer. researchgate.nettandfonline.com

From an organic chemistry perspective, the synthesis of PEA itself is a subject of study, often involving the esterification of acrylic acid or the transesterification of another acrylate with 2-phenylethanol (B73330). google.com Research also delves into the synthesis of novel monomers derived from or related to PEA to explore new polymeric structures and properties. tandfonline.com

The significance of PEA in academic research is underscored by its application in the development of advanced materials. For example, copolymers containing PEA have been investigated for use as pressure-sensitive adhesives and in biomedical applications, such as foldable intraocular lenses, due to their flexibility and high refractive index. researchgate.netkoreascience.kr

Historical Perspective on 2-Phenylethyl Acrylate Research

While the broader field of acrylic ester polymers has been developing since the early 20th century, with commercial production starting in the 1920s and 1930s, dedicated research on 2-Phenylethyl Acrylate is a more recent focus within academic and industrial laboratories. britannica.comresearchgate.netfree.fr The initial exploration of acrylic polymers centered on simpler esters like methyl and ethyl acrylate, which laid the groundwork for investigating more complex monomers like PEA. britannica.combritannica.com

The study of acrylate polymerization, in general, began to gain significant traction in the 1930s with the commercialization of polyacrylate resins for paints and polymethyl methacrylate (B99206) as a clear plastic. britannica.com The fundamental principles of polymerization, including addition and condensation methods, were established during this period. britannica.com

Specific academic interest in 2-Phenylethyl Acrylate and its copolymers appears to have intensified with the demand for specialty polymers with specific optical and mechanical properties. Research from recent decades highlights its use in copolymerization studies to determine monomer reactivity ratios and to characterize the resulting polymers' thermal and optical properties. For example, studies on the copolymerization of PEA with 2-phenylethyl methacrylate (PEMA) have been conducted to understand their kinetic behavior and the properties of the resulting copolymers for applications like foldable intraocular lenses. koreascience.kr These investigations build upon foundational knowledge of free-radical polymerization and polymer characterization techniques that have evolved over many years. researchgate.net

Scope and Objectives of Academic Investigations on 2-Phenylethyl Acrylate

Academic investigations into 2-Phenylethyl Acrylate are multifaceted, primarily focusing on its synthesis, polymerization, and the characterization of its polymers and copolymers. A significant area of research is dedicated to understanding the kinetics of its polymerization and copolymerization with other monomers.

A primary objective of these studies is to establish structure-property relationships. Researchers aim to understand how the incorporation of the phenylethyl group influences the thermal, mechanical, and optical properties of the resulting polymers. This includes detailed characterization using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition and structure of copolymers. researchgate.netkoreascience.kr

Infrared (IR) spectroscopy to confirm the chemical structure of the monomers and polymers. researchgate.net

Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymers. researchgate.net

Differential Scanning Calorimetry (DSC) to determine thermal transitions like the glass transition temperature (Tg). tandfonline.comresearchgate.net

Gel Permeation Chromatography (GPC) to measure molecular weight and polydispersity. koreascience.kr

A key area of investigation is the determination of monomer reactivity ratios in copolymerization reactions. For instance, studies have focused on the copolymerization of PEA with monomers like 2-phenylethyl methacrylate (PEMA) and 2-phenoxy-2-phenylethyl acrylate (PPEA). researchgate.nettandfonline.com These reactivity ratios are crucial for predicting the composition and microstructure of the resulting copolymer chains. researchgate.nettandfonline.com

Furthermore, research objectives often include the evaluation of these polymers for specific high-performance applications. The optical properties, such as refractive index and transparency, are of particular interest for applications in optical devices. tandfonline.comtandfonline.com The thermomechanical properties are also extensively studied for applications requiring specific flexibility and stability. acs.org

Recent research has also explored advanced polymerization techniques, such as single electron transfer-living radical polymerization (SET-LRP), to synthesize optically active polymers from chiral phenylethyl acrylate monomers. researchgate.net Another area of study is the photopolymerization kinetics of PEA, which is relevant for UV-curable coatings and adhesives. researchgate.net

Interactive Data Tables

Copolymerization Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| 2-Phenylethyl Acrylate (PEA) | 2-Phenylethyl Methacrylate (PEMA) | 0.280 | 2.085 | Kelen-Tudos |

This table showcases the monomer reactivity ratios for the copolymerization of 2-Phenylethyl Acrylate with 2-Phenylethyl Methacrylate, indicating that PEMA is more reactive in this copolymerization. researchgate.netkoreascience.kr

Thermal Properties of PEA Copolymers

| Copolymer System | Monomer Ratio (M1:M2) | Glass Transition Temperature (Tg) (°C) |

| Poly(PEA-co-PPEA) | 90:10 | 5 |

| Poly(PEA-co-PPEA) | 60:40 | 18 |

This table illustrates the effect of copolymer composition on the glass transition temperature, showing an increase in Tg with a higher concentration of the comonomer 2-phenoxy-2-phenylethyl acrylate (PPEA). google.com

Structure

3D Structure

Properties

Molecular Formula |

C11H11O2- |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

2-methylidene-4-phenylbutanoate |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)/p-1 |

InChI Key |

USANCVVZOHSATA-UHFFFAOYSA-M |

Canonical SMILES |

C=C(CCC1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylethyl Acrylate

Conventional Esterification Routes for 2-Phenylethyl Acrylate (B77674)

Traditional methods for synthesizing 2-phenylethyl acrylate rely on well-established chemical reactions, primarily involving the direct reaction of a carboxylic acid or its derivative with an alcohol.

The direct esterification of phenethyl alcohol with acrylic acid is a common and straightforward method for producing 2-phenylethyl acrylate. This equilibrium-driven reaction is typically catalyzed by a strong acid. The process involves heating the alcohol and acid in the presence of a catalyst, often with a solvent that allows for the removal of water to drive the reaction towards the product side.

Table 1: Comparison of Acid Catalysts for Esterification of Acrylic Acid

| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Conc. | Conversion of Acrylic Acid |

|---|---|---|---|---|

| Sulfuric Acid | 60 | 1:1 | 2% (v/v) | High |

| Hydrochloric Acid | 60 | 1:1 | 2% (v/v) | Moderate |

| p-Toluenesulfonic Acid | 60 | 1:1 | 2% (v/v) | Moderate |

| Amberlyst 15 | 60 | 1:1 | 2.17 gm | Low |

Data compiled from studies on the esterification of acrylic acid with ethanol, indicating general trends for acid catalysts. researchgate.net

A specific example of this method involves reacting phenylethyl alcohol with acrylic acid in a 1:1.3 molar ratio in the presence of sulfuric acid (0.1 eq.) and a polymerization inhibitor in toluene. The mixture is heated to 70-75 °C, and water is removed azeotropically to yield 2-phenylethyl acrylate. mdpi.com

An alternative to direct acid-catalyzed esterification is the use of a more reactive acrylic acid derivative, such as acryloyl chloride. researchgate.net This method is generally faster and not reversible, often leading to higher yields. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net

The synthesis involves cooling a solution of phenethyl alcohol and triethylamine in a suitable solvent like dichloromethane, followed by the slow addition of acryloyl chloride. google.com Maintaining a low temperature (e.g., 0-5°C) is crucial to control the reactivity of the acryloyl chloride. researchgate.net

Table 2: Typical Reaction Parameters for Acryloyl Chloride-Mediated Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

|---|

A significant challenge in the synthesis of acrylate esters is the propensity of the monomer to undergo polymerization, especially at the elevated temperatures often required for esterification. wikipedia.org To prevent this, polymerization inhibitors are added to the reaction mixture. wikipedia.orglongchangchemical.com Common inhibitors include phenolic compounds like hydroquinone, p-methoxyphenol, and resorcinol, as well as quinones. google.comlongchangchemical.comgoogle.com These compounds act as radical scavengers, terminating the radical chains that initiate polymerization. wikipedia.org The presence of oxygen can also enhance the effectiveness of some inhibitors. google.com

Catalysts are essential for achieving practical reaction rates in direct esterification. Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are frequently used. google.com These catalysts function by protonating the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenethyl alcohol. researchgate.net In recent years, solid acid catalysts like ion-exchange resins and supported heteropolyacids have been explored as more environmentally friendly and easily separable alternatives to homogeneous catalysts. researchgate.net

Advanced Synthetic Approaches to 2-Phenylethyl Acrylate

In response to the growing demand for more sustainable and efficient chemical processes, advanced synthetic methodologies for 2-phenylethyl acrylate have been developed. These approaches often leverage biocatalysis and the principles of green chemistry.

Chemo-enzymatic synthesis utilizes enzymes as catalysts, offering high selectivity and mild reaction conditions. Lipases, in particular, are widely used for esterification and transesterification reactions. mdpi.com The synthesis of 2-phenylethyl acrylate can be achieved through the lipase-catalyzed transesterification of an acrylate ester (like vinyl acrylate or ethyl acrylate) with phenethyl alcohol.

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly effective for these transformations. mdpi.comnih.gov These enzymatic reactions are often performed in organic solvents or, in some cases, in solvent-free systems where one of the reactants also serves as the solvent. mdpi.com Key parameters that are optimized to maximize conversion and yield include the choice of enzyme, solvent, temperature, reaction time, and substrate molar ratio. nih.govnih.gov

Table 3: Lipase-Catalyzed Synthesis of Phenyl-substituted Esters

| Enzyme | Substrates | Solvent | Temperature (°C) | Time (h) | Yield/Conversion |

|---|---|---|---|---|---|

| Novozym® 435 | 2-Phenylethanol (B73330), Ethyl Acetate | Solvent-free | 57.8 | 1.3 | 85.4% yield |

| Novozym® 435 | Racemic 1-Phenylethanol, Vinyl Acetate | n-Hexane | 60 | 24 | 61.49% yield |

Data compiled from various studies on lipase-catalyzed synthesis of related esters. nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of 2-phenylethyl acrylate production, these principles can be applied in several ways:

Use of Renewable Feedstocks: While phenethyl alcohol and acrylic acid are traditionally derived from petrochemical sources, there is growing research into producing these precursors from biomass. For instance, acrylic acid can be produced from lactic acid, which is obtainable from the fermentation of carbohydrates.

Catalysis: The use of biocatalysts (enzymes) as described in the chemo-enzymatic section is a prime example of green chemistry, offering reactions under milder conditions with high selectivity. mdpi.com Additionally, replacing corrosive and difficult-to-separate homogeneous acid catalysts with recyclable solid acid catalysts improves the environmental profile of the conventional esterification process. researchgate.net

Atom Economy: Acryloyl chloride-mediated synthesis, while efficient, has a lower atom economy compared to direct esterification due to the formation of triethylamine hydrochloride as a byproduct. Direct esterification, where water is the only byproduct, is inherently more atom-economical.

Safer Solvents and Reaction Conditions: The development of solvent-free reaction systems, particularly in lipase-catalyzed synthesis, is a significant advancement in green chemistry. mdpi.com This eliminates the need for volatile organic compounds (VOCs) as solvents. Continuous-flow microreactor systems are also being explored for the synthesis of reactive intermediates like acryloyl chloride, offering better control and safety over traditional batch processes. nih.gov

By integrating these principles, the production of 2-phenylethyl acrylate can be made more sustainable and environmentally benign.

Synthesis of Functionalized 2-Phenylethyl Acrylate Derivatives

The introduction of functional groups to the 2-phenylethyl acrylate backbone allows for the tailoring of its chemical and physical properties. This section details the synthetic methodologies for two such derivatives.

Preparation of 2-Phenoxy-2-phenylethyl Acrylate (PPEA)

The synthesis of 2-Phenoxy-2-phenylethyl Acrylate (PPEA) is a multi-step process that begins with the preparation of a precursor alcohol, 2-phenoxy-2-phenylethanol (B1634044). This intermediate is then subsequently reacted with acryloyl chloride to yield the final product.

The initial step involves the reaction of phenol (B47542) with styrene (B11656) oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide, and proceeds with moderate heating. The phenoxide ion, generated in situ from phenol, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of styrene oxide.

Following the synthesis of the 2-phenoxy-2-phenylethanol intermediate, it is reacted with acryloyl chloride in the presence of a base, such as triethylamine (TEA), and a suitable solvent like dichloromethane. The reaction is carefully controlled at low temperatures to manage its exothermicity and prevent unwanted polymerization. The triethylamine serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions |

| 1. Precursor Synthesis | Phenol, Styrene Oxide | Sodium Hydroxide | - | Moderate Heating |

| 2. Acrylation | 2-Phenoxy-2-phenylethanol, Acryloyl Chloride | Triethylamine (TEA) | Dichloromethane | Low Temperatures |

Detailed Research Findings:

The synthesis of PPEA represents a method to introduce both a phenoxy and a phenyl group onto the acrylate backbone, which can significantly influence the properties of polymers derived from this monomer. Characterization of the final product is typically performed using spectroscopic methods to confirm its structure.

| Spectroscopic Data for 2-Phenoxy-2-phenylethyl Acrylate (PPEA) | |

| ¹H NMR (CDCl₃, δ, ppm) | Aromatic protons, vinyl protons, and protons of the ethyl bridge are expected to show characteristic chemical shifts. |

| ¹³C NMR (CDCl₃, δ, ppm) | Signals corresponding to the carbonyl carbon of the acrylate, aromatic carbons, and the carbons of the ethyl chain would confirm the structure. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the ester, C=C stretching of the acrylate, and C-O stretching of the ether are anticipated. |

Synthesis of 2-Hydroxy-2-phenylethyl Acrylate

The synthesis of 2-Hydroxy-2-phenylethyl Acrylate can be achieved through the reaction of styrene oxide with acrylic acid. This method is analogous to the general industrial preparation of other hydroxyalkyl acrylates.

In this reaction, the acrylic acid acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of styrene oxide, leading to the opening of the ring and the formation of the corresponding hydroxy ester. The reaction can be catalyzed by either acids or bases. For instance, a trivalent chromium salt can be used as a catalyst to promote the reaction. To prevent the premature polymerization of the acrylate monomer during the synthesis, a polymerization inhibitor is often added to the reaction mixture.

| Reactants | Catalyst (example) | Inhibitor (example) | Key Features |

| Styrene Oxide, Acrylic Acid | Trivalent Chromium Salt | Hydroquinone | Direct addition to form the hydroxy ester. |

Detailed Research Findings:

This synthetic route provides a direct method for introducing a hydroxyl group at the beta-position relative to the ester oxygen. The presence of the hydroxyl group offers a reactive site for further chemical modifications or for influencing the properties of resulting polymers, such as hydrophilicity and adhesion. Spectroscopic analysis is essential for the characterization of the synthesized 2-Hydroxy-2-phenylethyl Acrylate.

| Expected Spectroscopic Data for 2-Hydroxy-2-phenylethyl Acrylate | |

| ¹H NMR (CDCl₃, δ, ppm) | Signals for the vinyl protons, the phenyl group, the methine and methylene (B1212753) protons of the ethyl chain, and a broad signal for the hydroxyl proton are expected. |

| ¹³C NMR (CDCl₃, δ, ppm) | Resonances for the carbonyl carbon, vinyl carbons, aromatic carbons, and the two carbons of the hydroxyethyl (B10761427) chain would be observed. |

| FT-IR (cm⁻¹) | A broad O-H stretching band for the hydroxyl group, a strong C=O stretching band for the ester, and C=C stretching for the acrylate group would be characteristic. |

Polymerization Studies of 2 Phenylethyl Acrylate

Free Radical Polymerization of 2-Phenylethyl Acrylate (B77674)

Free-radical polymerization is a common method for producing poly(2-phenylethyl acrylate). This process, like that of other acrylate monomers, involves the characteristic steps of initiation, propagation, and termination.

The homopolymerization of 2-phenylethyl acrylate follows a standard free-radical mechanism. The process begins with the decomposition of an initiator to form primary radicals. These radicals then react with a PEA monomer to initiate a growing polymer chain. The propagation step involves the sequential addition of monomer units to the radical chain end. Termination typically occurs through combination or disproportionation of two growing chains.

The kinetics of acrylate polymerization can be complex. After an initial phase, the rate may increase due to autoacceleration (the gel or Trommsdorff effect), which arises from a decrease in the termination rate as the viscosity of the medium increases. imaging.org This is followed by auto-deceleration at very high conversions, where the propagation reaction becomes diffusion-controlled. imaging.org While these are the general kinetic features for acrylates, specific rate constants and activation energies for the homopolymerization of 2-phenylethyl acrylate are not extensively detailed in the available literature.

The copolymerization of PEA with other acrylic monomers has been investigated to tailor the properties of the resulting materials for applications such as intraocular lenses. These studies provide insight into the relative reactivities of the monomers and the microstructure of the copolymers.

Reactivity ratios are critical parameters in copolymerization as they describe the preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer. These ratios have been determined for PEA with several other acrylic monomers.

For instance, in the copolymerization of 2-phenylethyl acrylate (PEA) with 2-phenylethyl methacrylate (B99206) (PEMA), the reactivity ratios were determined using the Kelen-Tudos method. Similarly, the ratios for the copolymerization of PEA with 2-phenoxy-2-phenylethyl acrylate (PPEA) have been calculated using various graphical methods. The product of the reactivity ratios (r₁r₂) in these systems is less than 1, which provides information about the arrangement of monomer units in the polymer chain.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (PEA) | r₂ | r₁r₂ | Method |

|---|---|---|---|---|---|

| 2-Phenylethyl Acrylate | 2-Phenylethyl Methacrylate | 0.280 | 2.085 | 0.584 | Kelen-Tudos |

| 2-Phenylethyl Acrylate | 2-Phenoxy-2-phenylethyl Acrylate | 0.280 | 2.085 | - | Fineman-Ross & Kelen-Tudos |

The microstructure of a copolymer, which describes the sequence of monomer units along the polymer chain, is fundamentally linked to the reactivity ratios. In the copolymerization of PEA with monomers like PEMA and PPEA, the product of the reactivity ratios (r₁r₂) is less than unity. This value indicates that the system tends towards random copolymerization, where the monomer units are distributed randomly along the chain rather than in long blocks.

Structural parameters such as dyad monomer sequence fractions and the mean sequence length can be calculated from the reactivity ratios to provide a more detailed quantitative description of the copolymer microstructure. Techniques like ¹H-NMR spectroscopy are powerful tools for determining the actual copolymer composition and analyzing the sequence distribution, confirming the statistical predictions made from reactivity ratios.

The choice of initiator and solvent can significantly affect the free-radical polymerization process.

Initiators: Thermal initiators such as benzoyl peroxide (BPO) and 2,2′-azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of PEA and its copolymers. The concentration of the initiator is a key variable; increasing the initiator concentration generally leads to a higher polymerization rate because more radical chains are initiated simultaneously. nih.gov However, this can also result in the formation of polymers with lower average molecular weight, as the initial monomer concentration is depleted more rapidly among a larger number of growing chains. nih.gov

Solvents: Polymerizations of 2-phenylethyl acrylate have been carried out in various solvents, including methyl ethyl ketone and 1,4-dioxane. flinders.edu.au Solvents serve several purposes: they help to control the reaction temperature by dissipating the heat of polymerization, reduce the viscosity of the reaction medium to prevent autoacceleration from becoming unmanageable, and solubilize the monomer and the resulting polymer. The choice of solvent can also have more subtle kinetic effects. The solvent can influence the initiation efficiency through "cage effects" and may affect the reactivity of the propagating radicals through chain transfer reactions or by forming complexes with the monomers or radicals. chemrxiv.orgnih.gov

Copolymerization of 2-Phenylethyl Acrylate with Acrylic Monomers

Controlled/Living Radical Polymerization of 2-Phenylethyl Acrylate

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.educmu.edu These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a large majority of dormant species. cmu.edu

While these techniques are widely applicable to a broad range of acrylate monomers, specific studies detailing the controlled polymerization of 2-phenylethyl acrylate itself are not extensively reported in the searched literature. However, the successful application of these methods to structurally similar monomers provides strong evidence of their feasibility for PEA. For example, Atom Transfer Radical Polymerization has been successfully used for the homopolymerization of 2-hydroxyethyl acrylate, demonstrating the technique's tolerance to functional groups and its ability to produce well-defined polymers. rsc.org Furthermore, the RAFT dispersion polymerization of 2-phenylethyl methacrylate, a monomer that differs from PEA only by a methyl group on the polymer backbone, has been successfully demonstrated in ethanol, yielding well-defined diblock copolymers. This suggests that similar control could be achieved for 2-phenylethyl acrylate, enabling the synthesis of advanced materials with precisely engineered structures.

Single Electron Transfer-Living Radical Polymerization (SET-LRP) for Poly(2-Phenylethyl Acrylate)

Single Electron Transfer-Living Radical Polymerization (SET-LRP) has been successfully employed for the synthesis of optically active poly(phenylethyl acrylate). optica.orgdocumentsdelivered.com This method, catalyzed by Cu(0) wire, offers a robust platform for creating well-defined polymers from both S-phenylethyl acrylate and R-phenylethyl acrylate. optica.orgdocumentsdelivered.com

Research has demonstrated that the SET-LRP of 2-phenylethyl acrylate exhibits first-order kinetics for targeted degrees of polymerization (DPs) ranging from 100 to 400. optica.orgdocumentsdelivered.com This indicates a constant concentration of propagating radicals throughout the polymerization, a key characteristic of a controlled polymerization process. The polymerization proceeds at a rapid rate while maintaining excellent control over the polymer's molecular weight, polydispersity, and the fidelity of the chain-end functionality. optica.orgdocumentsdelivered.com This high degree of control facilitates the synthesis of both homopolymers and the in-situ chain extension to form block copolymers. optica.orgdocumentsdelivered.com

The successful synthesis of optically active polymers using this method is confirmed by circular dichroism measurements, which show mirrored spectra for polymers derived from the two enantiomeric monomers. optica.orgdocumentsdelivered.com

Table 1: SET-LRP of 2-Phenylethyl Acrylate This table is interactive. You can sort and filter the data.

| Targeted Degree of Polymerization (DP) | Observed Kinetics | Control over Molecular Weight | Polydispersity (Đ) | Chain-End Functionality |

|---|---|---|---|---|

| 100 | First-order | Excellent | Low | High |

| 200 | First-order | Excellent | Low | High |

| 300 | First-order | Excellent | Low | High |

| 400 | First-order | Excellent | Low | High |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 2-Phenylethyl Acrylate

While specific studies on the RAFT polymerization of 2-phenylethyl acrylate are not extensively documented in the reviewed literature, the behavior of structurally similar aromatic acrylates, such as benzyl (B1604629) methacrylate (BzMA), provides strong evidence for the applicability and expected outcomes of this technique. rsc.orgacs.orgmanchester.ac.uk RAFT polymerization is a versatile method for producing polymers with controlled molecular weights and narrow molecular weight distributions. nih.govboronmolecular.com

The mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). google.com This process establishes an equilibrium between active (propagating) and dormant polymer chains, allowing for the controlled growth of all chains simultaneously. google.com The choice of RAFT agent is crucial and depends on the monomer being polymerized. whiterose.ac.uk For acrylates, dithiobenzoates and trithiocarbonates are commonly used RAFT agents.

Studies on the RAFT polymerization of benzyl methacrylate have demonstrated the synthesis of well-defined diblock copolymers with narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org These polymerizations are typically initiated with a thermal initiator, such as azobisisobutyronitrile (AIBN), in the presence of a suitable RAFT agent. The polymerization of BzMA via RAFT-mediated miniemulsion polymerization has also been shown to be well-controlled, as indicated by kinetic studies and gel permeation chromatography (GPC) analysis. manchester.ac.uk

Control over Molecular Weight and Polydispersity in Controlled Polymerizations

A key advantage of controlled polymerization techniques like SET-LRP and RAFT is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, often referred to as a low polydispersity index (Đ or PDI).

In the SET-LRP of 2-phenylethyl acrylate, excellent control over molecular weight and low polydispersity have been demonstrated. optica.orgdocumentsdelivered.com The predictable nature of this living polymerization allows for the synthesis of polymers where the molecular weight is determined by the initial ratio of monomer to initiator concentrations and the monomer conversion.

For RAFT polymerization , the theoretical number-average molecular weight (Mn) can be predicted using the following equation:

Mn,theo = ([M]₀ / [CTA]₀) × MWmonomer × conversion + MWCTA

where:

[M]₀ is the initial monomer concentration

[CTA]₀ is the initial RAFT agent concentration

MWmonomer is the molecular weight of the monomer

MWCTA is the molecular weight of the RAFT agent

Research on analogous monomers like benzyl methacrylate has shown that RAFT polymerization can produce polymers with molecular weights that are in good agreement with the theoretical values and exhibit low dispersity, typically below 1.25. mdpi.com

Table 2: Expected Control in RAFT Polymerization of Aromatic Acrylates This table is interactive. You can sort and filter the data.

| Monomer | RAFT Agent Type | Initiator | Polydispersity (Đ) Range | Molecular Weight Control |

|---|---|---|---|---|

| Benzyl Methacrylate | Trithiocarbonate | AIBN | < 1.20 | Good |

| Benzyl Methacrylate | Dithiobenzoate | ACVA | 1.18 | Good |

Photo-Initiated Polymerization of 2-Phenylethyl Acrylate

Photo-initiated polymerization offers a rapid and solvent-free method for curing acrylate monomers. This can be achieved through UV irradiation in the presence of a photoinitiator or by direct initiation with an electron beam (EB).

The kinetics of UV-induced photopolymerization of 2-phenylethyl acrylate have been investigated, particularly in comparison to electron-beam initiation. nih.gov UV polymerization is initiated by the absorption of UV light by a photoinitiator, which then generates free radicals that initiate the polymerization of the acrylate double bonds. rsc.org

A comparative study showed that the UV initiation of 2-phenylethyl acrylate results in a higher final conversion compared to EB initiation under conditions of equivalent primary radical concentration. nih.gov Specifically, UV-initiated PEA reached approximately 1.5 to 2 times higher conversion than its EB-initiated counterpart. nih.gov The polymerization rate in UV-induced systems is influenced by factors such as the type and concentration of the photoinitiator, the intensity of the UV light, and the presence of inhibitors like oxygen. researchgate.net

The mechanism of UV photopolymerization of monofunctional acrylates like PEA can involve chain transfer events which may lead to crosslinking. nih.gov

Electron-beam (EB) initiated polymerization is a method of curing that does not require a photoinitiator. youtube.com The high-energy electrons directly generate free radicals from the monomer molecules, thus initiating polymerization. This method offers advantages such as high curing speeds and the ability to cure pigmented or thick samples.

In the case of 2-phenylethyl acrylate, EB initiation has been shown to result in a lower final conversion compared to UV initiation for an equivalent concentration of primary radicals. nih.gov However, a significant difference in the resulting polymer network is the degree of crosslinking. EB-initiated polymerization of acrylates generally leads to a higher gel fraction, indicating a more highly crosslinked network compared to UV-polymerized samples. nih.gov This increased crosslinking in EB polymerization is attributed to a greater diversity of secondary radical reactions. nih.gov

Table 3: Comparison of UV- and EB-Initiated Polymerization of 2-Phenylethyl Acrylate This table is interactive. You can sort and filter the data.

| Initiation Method | Relative Final Conversion | Degree of Crosslinking | Initiator Required |

|---|---|---|---|

| UV-Induced | Higher (1.5-2x) | Lower | Yes |

| Electron-Beam | Lower | Higher | No |

Chain transfer agents (CTAs) can be incorporated into photopolymerization formulations to control the molecular weight of the resulting polymer and to modify the network structure. In the context of acrylate photopolymerization, thiols are commonly used as CTAs. optica.org

The addition of thiols to an acrylate formulation introduces a thiol-ene reaction mechanism that competes with the acrylate homopolymerization. optica.org This has several effects on the polymerization process and the final material properties:

Network Homogeneity: The chain transfer mechanism can delay the gel point to higher conversions, resulting in a more homogeneous polymer network and reduced shrinkage stress. nih.gov

Mechanical Properties: The incorporation of thiols can significantly enhance the toughness of the resulting photopolymer. nih.gov

While specific studies on the use of chain transfer agents in the photopolymerization of 2-phenylethyl acrylate were not found, the principles derived from studies on other acrylate systems are directly applicable. The weak sulfur-hydrogen bond in thiols allows them to efficiently transfer a hydrogen atom to a propagating acrylate radical, thus terminating that chain and creating a new thiyl radical that can initiate a new chain. optica.org This process effectively regulates the kinetic chain length.

Polymerization in the Presence of Cross-linking Agents

The introduction of cross-linking agents during the polymerization of 2-phenylethylacrylate (PEA) transforms the linear polymer chains into a three-dimensional network structure. This process, known as cross-linking, fundamentally alters the material's properties, leading to the formation of a thermoset polymer with enhanced mechanical strength, thermal stability, and solvent resistance. The characteristics of the final cross-linked network are highly dependent on the type and concentration of the cross-linking agent used.

Formation of Cross-linked Poly(2-Phenylethyl Acrylate) Networks

The formation of a cross-linked poly(2-phenylethyl acrylate) network is typically achieved through the copolymerization of the this compound monomer with a multifunctional monomer that acts as a cross-linking agent. These agents possess two or more reactive functional groups, often acrylate or methacrylate groups, which can participate in the polymerization reaction. Common cross-linking agents for acrylate-based systems include divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and 1,6-hexanediol (B165255) diacrylate (HDDA). epa.gov

The polymerization can be initiated by various methods, including thermal initiation using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), or through photopolymerization using a photoinitiator and UV radiation. matilda.science During the polymerization process, the growing polymer chains incorporate the cross-linking agent molecules. Since the cross-linker has multiple reactive sites, it can bond with two or more different polymer chains, creating covalent bridges between them.

As the polymerization progresses, the number of cross-links increases, leading to a significant rise in the viscosity of the reaction mixture. At a certain point, known as the gel point, a continuous, macroscopic network is formed, and the system transitions from a viscous liquid to an elastic solid or gel. The polymer is no longer soluble in any solvent, although it can swell by absorbing solvent molecules.

The structure of the resulting network is a complex arrangement of interconnected polymer chains. The density of these cross-links, which is the number of cross-links per unit volume, is a critical parameter that dictates the final properties of the material. A higher cross-link density results in a more rigid and tightly bound network, while a lower density leads to a more flexible and loosely bound structure.

Impact of Cross-linker Concentration on Network Formation

The concentration of the cross-linking agent is a key variable that allows for the precise control of the properties of the resulting poly(2-phenylethyl acrylate) network. Increasing the concentration of the cross-linker generally leads to a higher cross-link density. This, in turn, has a significant impact on several aspects of the network's properties.

One of the most notable effects of increasing the cross-linker concentration is the enhancement of the material's thermal properties. For instance, the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, tends to increase with higher cross-linker concentrations. This is because the increased number of cross-links restricts the mobility of the polymer chains, requiring more thermal energy to induce the transition.

The swelling behavior of the cross-linked network in a solvent is also heavily influenced by the cross-linker concentration. A higher concentration of the cross-linker results in a more tightly cross-linked network with smaller spaces between the polymer chains. This reduces the ability of the network to absorb solvent molecules, leading to a lower degree of swelling. Conversely, a lower cross-linker concentration produces a network that can swell to a greater extent.

The mechanical properties of the cross-linked polymer are also directly related to the cross-linker concentration. Generally, a higher cross-link density leads to an increase in the material's stiffness and hardness. However, it can also make the material more brittle and reduce its tensile strength and impact resistance if the concentration is too high. Therefore, the optimal cross-linker concentration is often a balance between achieving the desired stiffness and maintaining adequate mechanical toughness.

The following interactive data tables, based on research findings for a structurally similar acrylate, 2-phenoxyethyl acrylate, illustrate the impact of the cross-linker concentration on the network properties.

Effect of Cross-linker Concentration on Glass Transition Temperature (Tg)

| Cross-linker (HDDA) Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |

|---|---|

| 0.5 | 35.2 |

| 1.0 | 38.5 |

| 2.0 | 42.1 |

| 5.0 | 48.9 |

Effect of Cross-linker Concentration on Equilibrium Swelling Ratio in Toluene

| Cross-linker (HDDA) Concentration (wt%) | Equilibrium Swelling Ratio (Q) |

|---|---|

| 0.5 | 15.8 |

| 1.0 | 12.3 |

| 2.0 | 9.5 |

| 5.0 | 6.2 |

Advanced Polymer Architectures and Macromolecular Design Incorporating 2 Phenylethyl Acrylate

Synthesis of Optically Active Poly(2-Phenylethyl Acrylate)

The synthesis of optically active polymers, where the polymer chain exhibits a specific chirality, is a significant area of materials science, as these materials can have unique chiroptical properties and applications in chiral recognition and separation. The primary route to optically active poly(2-phenylethyl acrylate) (PPEA) involves the polymerization of enantiomerically pure monomers.

Recent research has demonstrated the successful synthesis of optically active polymers derived from (S)-phenylethyl acrylate (B77674) and (R)-phenylethyl acrylate. semanticscholar.org A key methodology employed is the Cu(0) wire-catalyzed single electron transfer-living radical polymerization (SET-LRP). This technique offers a robust platform for polymerizing these chiral monomers while maintaining excellent control over the polymer's molecular weight, polydispersity, and chain-end functionality. semanticscholar.org

The SET-LRP of (S)- and (R)-phenylethyl acrylate exhibits first-order kinetics for degrees of polymerization ranging from 100 to 400, indicating a well-controlled "living" process. The key findings from this approach are summarized below:

| Polymerization Method | Monomer | Key Features | Outcome |

| SET-LRP | (S)-phenylethyl acrylate | Rapid polymerization, controlled molecular weight, low polydispersity | Optically active poly((S)-phenylethyl acrylate) |

| SET-LRP | (R)-phenylethyl acrylate | High chain-end functionality, predictable polymer growth | Optically active poly((R)-phenylethyl acrylate) |

The successful synthesis of these optically active polymers was confirmed by circular dichroism (CD) spectroscopy. The CD spectra of the polymers derived from the two different enantiomeric monomers were found to be mirror images of each other, confirming that the chirality of the monomer was preserved in the final polymer structure. semanticscholar.org

Block Copolymers and Terpolymers of 2-Phenylethyl Acrylate

The creation of multi-block copolymers containing PPEA segments allows for the combination of its properties (e.g., hydrophobicity, high refractive index) with those of other polymers, leading to materials with tailored performance for applications such as thermoplastic elastomers, compatibilizers, or nanostructured materials. Living polymerization techniques are essential for the synthesis of well-defined block copolymers.

Controlled radical polymerization methods like SET-LRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable for this purpose. The high degree of control and chain-end fidelity offered by SET-LRP, for instance, facilitates the synthesis of block copolymers through in situ chain extensions. semanticscholar.org The process involves first polymerizing the 2-phenylethyl acrylate monomer to create a living PPEA chain, followed by the sequential addition of one or more different monomers to grow subsequent blocks.

The RAFT process is another versatile method for designing complex architectures. cmu.edu An appropriately chosen RAFT chain transfer agent (CTA) can be used to polymerize PEA, yielding a dormant PPEA chain that can be reactivated in the presence of a second monomer to form a diblock copolymer. This process can be repeated to create tri-block, tetra-block, or even more complex multi-block structures. nih.govacs.org

General Strategy for Diblock Copolymer Synthesis via RAFT:

Step 1: Polymerization of 2-phenylethyl acrylate in the presence of a CTA to form a PPEA macro-CTA.

Step 2: Isolation of the PPEA macro-CTA.

Step 3: Chain extension of the PPEA macro-CTA with a second monomer (Monomer B) to form a PPEA-b-Poly(Monomer B) diblock copolymer.

While specific research on the self-assembly of PEA-based terpolymers is not extensively documented, the principles can be inferred from studies on analogous block copolymers. Terpolymers, composed of three distinct blocks (e.g., A-B-C), can self-assemble in selective solvents to form a rich variety of complex nanostructures.

A hypothetical terpolymer containing a hydrophobic PPEA block, a hydrophilic block like poly(acrylic acid) (PAA), and a third block with different properties would be expected to exhibit sophisticated self-assembly behavior in solution. The final morphology is governed by the balance of intermolecular forces, the volume fractions of the different blocks, and the nature of the solvent.

Drawing an analogy from studies on the polymerization-induced self-assembly (PISA) of phenyl acrylate (PhA), a structurally similar monomer, it is anticipated that PEA-based block copolymers and terpolymers could form various morphologies. rsc.org In a PISA process, a soluble polymer block is chain-extended with a second monomer (like PEA) that becomes insoluble as it polymerizes, triggering self-assembly. Depending on the block ratios and concentration, this can lead to the formation of spheres, cylindrical micelles (worms), or vesicles (lamellae). rsc.org The bulky, hydrophobic nature of the PPEA block would strongly drive this microphase separation in aqueous or polar media.

Graft Copolymers and Polymer Brushes from 2-Phenylethyl Acrylate

Graft copolymers and polymer brushes are advanced architectures where polymer chains are tethered to a backbone polymer or a substrate surface. These structures are used to modify surface properties, create responsive materials, or develop complex nanostructures. The synthesis of PPEA brushes or graft copolymers can be achieved through two primary strategies: "grafting to" and "grafting from." researchgate.net

"Grafting To" : This method involves synthesizing PPEA chains with a reactive end-group and then attaching these pre-formed chains to a polymer backbone or surface that has complementary reactive sites. mdpi.com This approach allows for good characterization of the side chains before grafting but can suffer from lower grafting density due to steric hindrance.

"Grafting From" : In this approach, initiator sites are first immobilized on a polymer backbone or a surface. The 2-phenylethyl acrylate monomer is then polymerized directly from these sites, typically using a surface-initiated controlled radical polymerization technique like SI-ATRP or SI-RAFT. ethz.ch This method allows for the formation of much denser and thicker polymer brushes. ethz.ch

These techniques can be used to create, for example, a hydrophilic polymer backbone grafted with hydrophobic PPEA side chains, resulting in an amphiphilic comb copolymer. On a solid substrate like silicon or gold, a dense layer of end-grafted PPEA chains would constitute a polymer brush, which could significantly alter the surface energy, wettability, and lubrication of the material.

Regio- and Stereocontrol in 2-Phenylethyl Acrylate Polymerization

Controlling the regiochemistry and stereochemistry during polymerization is crucial for tailoring the physical and mechanical properties of the resulting polymer.

Regiocontrol in the polymerization of acrylates is generally high. The radical addition to the double bond strongly favors a head-to-tail arrangement due to the steric hindrance and electronic effects of the ester group. This results in a highly regular polymer backbone structure.

Stereocontrol , or the control of tacticity (the stereochemical arrangement of the pendant groups along the backbone), is much more challenging in radical polymerization. nsf.gov The properties of PPEA, such as its glass transition temperature and mechanical strength, are expected to depend on its tacticity (isotactic, syndiotactic, or atactic).

Achieving stereocontrol in the radical polymerization of acrylates and related monomers often requires the use of catalytic systems or additives that can influence the stereochemistry of the propagating radical chain end. Strategies that could be applied to PEA polymerization include:

Lewis Acid Catalysis : The use of Lewis acids, such as rare-earth triflates (e.g., Y(OTf)₃, Yb(OTf)₃), can coordinate to the carbonyl group of the acrylate monomer. acs.org This coordination can restrict the geometry of monomer addition to the propagating chain, favoring the formation of either isotactic or syndiotactic polymers, depending on the specific acid, solvent, and temperature. researchgate.net

Chiral Catalysts : For enantioselective polymerization, chiral Lewis acids or other catalysts can be employed to control the stereochemistry of the polymerization process, potentially leading to polymers with specific helical conformations.

While these methods have been demonstrated for other acrylates and methacrylates, their specific application to achieve high stereocontrol in 2-phenylethyl acrylate polymerization represents an ongoing area of polymer chemistry research. acs.org

Spectroscopic and Advanced Characterization of 2 Phenylethyl Acrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of both the 2-phenylethyl acrylate (B77674) monomer and its polymer. It provides precise information about the chemical environment of hydrogen and carbon atoms within the molecules.

Proton (¹H) NMR spectroscopy is a primary technique for verifying the structure of the 2-phenylethyl acrylate monomer and for quantitatively monitoring its conversion to poly(2-phenylethyl acrylate). The ¹H NMR spectrum of the monomer exhibits characteristic signals corresponding to its unique protons. The vinyl protons of the acrylate group typically appear in the downfield region of the spectrum, generally between 5.5 and 6.5 ppm. The methylene (B1212753) protons of the phenylethyl group show distinct signals, with the -CH₂-O- protons being deshielded by the adjacent oxygen atom and the -CH₂-Ar protons appearing further upfield. The aromatic protons of the phenyl group are observed in the aromatic region, typically between 7.0 and 7.5 ppm. dss.go.th

During polymerization, the characteristic signals of the vinyl protons of the monomer diminish in intensity. This disappearance of the vinyl protons' resonance is a clear indicator of the conversion of the monomer into the polymer. The extent of monomer conversion can be accurately calculated by comparing the integration of the vinyl proton signals with that of a stable internal standard or with the signals of the aromatic or methylene protons of the phenylethyl group, which remain unchanged during the reaction. For copolymers of 2-phenylethyl acrylate, ¹H NMR analysis is also employed to determine the copolymer composition by comparing the integral intensities of the characteristic peaks of each monomer unit. dss.go.th

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-Phenylethyl Acrylate

| Protons | Chemical Shift (δ, ppm) |

| Vinyl Protons (CH₂=CH-) | 5.5 - 6.5 |

| Methylene Protons (-CH₂-O-) | ~4.3 |

| Methylene Protons (-CH₂-Ar) | ~2.9 |

| Aromatic Protons (C₆H₅-) | 7.0 - 7.5 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides valuable insights into the carbon framework of both the monomer and the polymer. In the ¹³C NMR spectrum of 2-phenylethyl acrylate, distinct signals are observed for the carbonyl carbon, the vinyl carbons, the methylene carbons, and the aromatic carbons. The carbonyl carbon of the ester group typically resonates in the range of 165-175 ppm. The sp² hybridized carbons of the vinyl group are found between 120 and 140 ppm.

Upon polymerization, the most significant change in the ¹³C NMR spectrum is the disappearance of the signals corresponding to the vinyl carbons and the appearance of new signals for the sp³ hybridized carbons of the polymer backbone. This confirms the formation of the saturated polymer chain. The chemical shifts of the carbonyl and phenylethyl carbons also experience slight shifts due to the change in their chemical environment from the monomer to the polymer. Analysis of the fine structure of the polymer backbone signals in high-resolution ¹³C NMR spectra can also provide information on the tacticity of the polymer chain.

Table 2: Expected ¹³C NMR Chemical Shift Changes during Polymerization of 2-Phenylethyl Acrylate

| Carbon Atom | Monomer Chemical Shift (δ, ppm) | Polymer Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 | ~175 |

| Vinyl (=CH₂) | ~128 | Disappears |

| Vinyl (=CH-) | ~131 | Disappears |

| Polymer Backbone (-CH₂-) | - | ~35-42 |

| Polymer Backbone (-CH-) | - | ~40-45 |

| Methylene (-O-CH₂-) | ~65 | ~65 |

| Methylene (-CH₂-Ar) | ~35 | ~35 |

| Aromatic (C₆H₅) | ~126-138 | ~126-138 |

Note: These are approximate values and can be influenced by solvent and polymer tacticity.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and to monitor chemical changes during polymerization.

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups in 2-phenylethyl acrylate and its polymer. The FTIR spectrum of the monomer shows a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically around 1720-1740 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate group gives rise to a characteristic absorption peak around 1635 cm⁻¹. Other notable peaks include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the vinyl, methylene, and aromatic groups. researchgate.net

The polymerization process can be readily followed by monitoring the disappearance of the C=C stretching vibration band. In the spectrum of poly(2-phenylethyl acrylate), this peak is absent, confirming the conversion of the monomer. The strong carbonyl peak remains a prominent feature of the polymer's spectrum.

Table 3: Key FTIR Absorption Bands for 2-Phenylethyl Acrylate and its Polymer

| Functional Group | Wavenumber (cm⁻¹) - Monomer | Wavenumber (cm⁻¹) - Polymer |

| C=O Stretch (Ester) | ~1725 | ~1730 |

| C=C Stretch (Vinyl) | ~1635 | Absent |

| C-O Stretch (Ester) | ~1180 | ~1160 |

| =C-H Bending | ~810 | Absent |

| Aromatic C-H Stretch | ~3030-3090 | ~3030-3090 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |

| Aromatic C=C Bending | ~1600, ~1495 | ~1600, ~1495 |

Raman spectroscopy is particularly well-suited for the in-situ and real-time monitoring of the polymerization of 2-phenylethyl acrylate. googleapis.com Similar to FTIR, Raman spectroscopy is sensitive to the vibrational modes of the molecule. The C=C stretching vibration in the acrylate monomer gives a strong and distinct Raman signal, typically around 1635-1640 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the monomer.

During polymerization, the intensity of the C=C stretching band decreases as the monomer is consumed. By monitoring the change in the intensity of this peak over time, the kinetics of the polymerization reaction can be determined. An internal standard, a Raman band that does not change during the reaction (such as a specific band from the aromatic ring of the phenylethyl group), is often used to normalize the intensity of the C=C peak, thereby improving the accuracy of the conversion measurement.

Chromatographic and Thermal Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of the polymer, while thermal analysis methods provide information about its thermal stability and transitions.

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of poly(2-phenylethyl acrylate). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram provides information about the decomposition temperature of the polymer. For many polyacrylates, thermal decomposition typically begins at temperatures above 200°C.

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(2-phenylethyl acrylate), the glass transition temperature has been reported to be -3°C. dss.go.th This low Tg indicates that the polymer is in a rubbery state at room temperature.

Table 4: Thermal Properties of Poly(2-phenylethyl acrylate)

| Property | Technique | Typical Value |

| Glass Transition Temperature (Tg) | DSC | -3 °C dss.go.th |

| Decomposition Temperature | TGA | >200 °C (Typical for polyacrylates) |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. selectscience.netimpact-solutions.co.uk By separating polymer molecules based on their hydrodynamic volume in solution, GPC provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters are critical as they significantly influence the mechanical, rheological, and thermal properties of the polymer. researchgate.net

In a typical GPC analysis of poly(2-phenylethyl acrylate), the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel beads. selectscience.net Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and have longer retention times. A detector, commonly a refractive index (RI) detector, measures the concentration of the eluting polymer. selectscience.net The system is calibrated with narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus retention time. lcms.cztainstruments.com

The resulting chromatogram provides a visual representation of the molecular weight distribution. For a typical poly(2-phenylethyl acrylate) sample synthesized by free-radical polymerization, a broad distribution would be expected, with a PDI value significantly greater than 1.0. Controlled polymerization techniques would yield a narrower distribution with a PDI closer to 1.1.

Table 1: Illustrative GPC Data for Poly(2-phenylethyl acrylate)

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 50,000 - 150,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 100,000 - 300,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |

Differential Scanning Calorimetry (DSC) in Polymerization Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mit.edu For amorphous polymers like poly(2-phenylethyl acrylate), the glass transition temperature is a particularly important parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu

In a DSC experiment, a small sample of the polymer is heated or cooled at a controlled rate, and the heat flow to the sample is measured relative to an empty reference pan. mit.edu The glass transition is observed as a step-like change in the heat capacity, which appears as a shift in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.

The glass transition temperature of poly(2-phenylethyl acrylate) is influenced by factors such as molecular weight, tacticity, and the presence of any comonomers. sigmaaldrich.com The bulky phenylethyl side group restricts chain mobility, leading to a relatively low glass transition temperature. The reported glass transition temperature for poly(2-phenylethyl acrylate) is approximately 4°C. This low Tg indicates that at room temperature, the polymer is in a flexible, rubbery state.

DSC can also be employed to study the kinetics of polymerization of 2-phenylethyl acrylate. By monitoring the heat evolved during the polymerization reaction under isothermal or non-isothermal conditions, information about the rate of reaction and conversion can be obtained.

Table 2: Glass Transition Temperature of Poly(2-phenylethyl acrylate) and Related Polymers

| Polymer | Glass Transition Temperature (Tg) |

| Poly(2-phenylethyl acrylate) | 4°C |

| Poly(phenoxyethyl acrylate) | 6°C |

| Poly(benzyl acrylate) | 6°C |

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com The resulting TGA curve provides valuable information about the decomposition temperature, the presence of residual solvents or moisture, and the composition of filled polymer systems.

For poly(2-phenylethyl acrylate), TGA is used to assess its stability at elevated temperatures. A sample of the polymer is heated in a pan, and its weight is continuously monitored. The TGA thermogram plots the percentage of weight loss versus temperature. The derivative of this curve, the DTG curve, shows the rate of weight loss and helps to identify the temperatures at which the major degradation steps occur. nih.gov

The thermal degradation of polyacrylates typically proceeds through mechanisms such as chain scission and depolymerization. tytlabs.co.jp For poly(2-phenylethyl acrylate), the degradation would likely involve the breaking of the polymer backbone and the potential cleavage of the ester linkage, leading to the formation of volatile products. The onset of decomposition is a key indicator of the polymer's thermal stability. For structurally similar polymers like poly(2-ethylhexyl acrylate), thermal degradation can occur in multiple steps. weebly.com A similar multi-stage degradation profile might be expected for poly(2-phenylethyl acrylate).

Table 3: Expected TGA Data for Poly(2-phenylethyl acrylate)

| Parameter | Description | Expected Temperature Range (°C) |

| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | 200 - 250 |

| Temperature of Maximum Degradation Rate (Tmax) | The temperature at which the rate of weight loss is highest. | 300 - 400 |

| Final Decomposition Temperature | The temperature at which the polymer is completely degraded. | > 450 |

Advanced Characterization Techniques

Beyond the fundamental techniques of GPC, DSC, and TGA, a range of advanced characterization methods can provide deeper insights into the structure and properties of 2-phenylethyl acrylate and its polymers.

Mass Spectrometry (MS and MALDI-TOF) for Polymer End-Group Analysis

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is a powerful tool for the detailed structural analysis of polymers, including the determination of end groups. nih.govresearchgate.net The end groups of a polymer chain are determined by the initiation and termination steps of the polymerization process and can significantly influence the polymer's properties and subsequent reactivity.

In a MALDI-TOF MS experiment, the polymer sample is mixed with a matrix compound that absorbs laser energy. researchgate.net This mixture is irradiated with a laser pulse, causing the polymer molecules to be desorbed and ionized, typically as singly charged species. The ions are then accelerated in an electric field and their time of flight to a detector is measured. The time of flight is proportional to the mass-to-charge ratio, allowing for the determination of the molecular weight of individual polymer chains with high accuracy. researchgate.net

The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) with its associated end groups and a cationizing agent (e.g., Na⁺). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit, in this case, 2-phenylethyl acrylate (176.21 g/mol ). By analyzing the exact mass of the peaks, the chemical composition of the end groups can be elucidated. mdpi.com

Dynamic Light Scattering (DLS) for Polymeric Solution Properties

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution, typically in the sub-micron range. nih.gov For polymers, DLS is employed to determine the hydrodynamic radius (Rh) of the polymer coils in a specific solvent. The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil.

In a DLS experiment, a laser beam is passed through the polymer solution, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the polymer coils. mdpi.com These fluctuations are analyzed by an autocorrelator to determine the diffusion coefficient of the polymer. The hydrodynamic radius is then calculated from the diffusion coefficient using the Stokes-Einstein equation.

The hydrodynamic radius provides information about the conformation and solvation of the polymer in solution. Factors such as solvent quality, temperature, and polymer concentration can influence the hydrodynamic radius. DLS is a valuable tool for studying polymer-solvent interactions and the aggregation behavior of polymers in solution.

Positron Annihilation Lifetime Spectroscopy (PALS) for Polymer Free Volume

Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to probe the free volume at the atomic and molecular level in materials, including polymers. ortec-online.comumw.edu.pl Free volume refers to the empty space between polymer chains and plays a crucial role in determining many of the physical properties of polymers, such as their mechanical strength, permeability, and glass transition behavior. acs.org

In a PALS experiment, a positron source is placed near the polymer sample. Positrons emitted from the source enter the polymer and can form a quasi-stable bound state with an electron, known as positronium (Ps). umw.edu.pl The positronium atom tends to localize in the free volume regions of the polymer. The lifetime of the ortho-positronium (o-Ps) species is directly related to the size of the free volume cavity in which it is trapped; a longer lifetime corresponds to a larger free volume hole. acs.org By measuring the lifetime distribution of the positrons, information about the size, distribution, and concentration of free volume sites can be obtained.

PALS has been successfully applied to study the microstructure of acrylate-based polymers and composites. For instance, it has been used to investigate the structure of intraocular implants made from copolymers of 2-phenylethyl acrylate and 2-phenylethyl methacrylate (B99206). Such studies can provide insights into how changes in monomer composition and processing conditions affect the free volume and, consequently, the material's properties.

Theoretical and Computational Investigations of 2 Phenylethyl Acrylate

Quantum Chemical Calculations of 2-Phenylethyl Acrylate (B77674) Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the reactivity of 2-phenylethyl acrylate. scienceopen.com These methods allow for the calculation of various molecular descriptors that correlate with reactivity. For instance, in a study involving the copolymerization of 2-phenoxy-2-phenylethyl acrylate (PPEA) and 2-phenylethyl acrylate (PEA), quantum chemical descriptors were calculated using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net These descriptors were then used in conjunction with genetic algorithms and multiple linear regression analysis to develop models that predict reactivity. researchgate.net

Such calculations can elucidate the electronic structure of the monomer, including the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how the monomer will interact with other molecules and radicals during polymerization. The reactivity of acrylate monomers is influenced by their structure, and computational methods can help to explain these differences. For example, the differences in polymerization kinetics and polymer morphology between acrylates and methacrylates are attributed to their structural distinctions. wpmucdn.com

In the context of copolymerization, these calculations are vital for estimating monomer reactivity ratios. For the copolymerization of 2-phenylethyl acrylate (PEA) and 2-phenylethyl methacrylate (B99206) (PEMA), the reactivity ratios were determined to be r_PEA = 0.280 and r_PEMA = 2.085 using the Kelen-Tudos method. researchgate.net This indicates that PEMA is more reactive than PEA in this specific copolymerization system. researchgate.net

Molecular Modeling and Simulation of 2-Phenylethyl Acrylate Polymerization

Molecular modeling and simulations provide a dynamic picture of the polymerization process. These techniques can model the movement and interaction of individual molecules over time, offering insights into the kinetics and mechanisms of polymerization. For instance, photopolymerization kinetics of 2-phenylethyl (meth)acrylates have been studied using techniques like differential photocalorimetry (DPC). researchgate.net These studies measure the heat flow during polymerization to determine the rate of reaction and the degree of conversion. researchgate.net

Simulations can also explore the initiation, propagation, and termination steps of polymerization. For example, computational studies have investigated the self-initiation mechanism in the thermal polymerization of acrylates. wpmucdn.com These studies have shown that the mechanism for acrylates differs from that of other monomers like styrene (B11656). wpmucdn.com

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to acrylates. psu.edu Molecular modeling can help in understanding the role of the catalyst and initiator in controlling the polymerization process, leading to polymers with well-defined molecular weights and low polydispersity. psu.educmu.edu

Prediction of Polymerization Parameters and Polymer Microstructure

A significant application of computational chemistry in this field is the prediction of polymerization parameters and the resulting polymer microstructure. By understanding the reactivity ratios of comonomers, the sequence distribution of monomer units in the copolymer chain can be predicted. researchgate.net For the copolymer of 2-phenoxy-2-phenylethyl acrylate and 2-phenylethyl acrylate, structural parameters such as dyad monomer sequence fractions and mean sequence length have been calculated. researchgate.net

The microstructure of a polymer, including its tacticity (the stereochemical arrangement of monomer units), has a profound impact on its properties. While specific studies on the predicted tacticity of poly(2-phenylethyl acrylate) are not prevalent in the provided search results, the general principles of polymer chemistry suggest that the polymerization conditions and the nature of the monomer will influence the stereochemistry of the resulting polymer chain.

The following table summarizes the reactivity ratios for the copolymerization of 2-phenylethyl acrylate (PEA) with 2-phenylethyl methacrylate (PEMA), as determined by the Kelen-Tudos method. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Method |

|---|---|---|---|---|

| 2-Phenylethyl Acrylate (PEA) | 2-Phenylethyl Methacrylate (PEMA) | 0.280 | 2.085 | Kelen-Tudos |

Structure-Property Relationships in Poly(2-Phenylethyl Acrylate) Systems

Understanding the relationship between the structure of a polymer and its macroscopic properties is a central goal of polymer science. For poly(2-phenylethyl acrylate), its aromatic and hydrophobic nature, conferred by the phenylethyl group, influences its properties. specialchem.com The bulky phenylethyl group can affect the polymer's glass transition temperature (Tg), thermal stability, and mechanical properties.

In copolymers of PEA and PEMA, the glass transition temperature has been observed to increase with a higher content of PEMA units. researchgate.net This is consistent with the general principle that bulkier side groups can restrict chain mobility and thus increase Tg. The aromatic functionality in PEA also contributes to enhanced thermal stability. polysciences.com

Computational models can be used to predict various properties of polymers based on their structure. These models can correlate monomer structure and polymer microstructure with properties such as density, refractive index, and mechanical strength. For example, studies on other acrylic polymers have shown a significant correlation between the degree of conversion during polymerization and the final mechanical properties of the material. researchgate.net The presence of the aromatic group in PEA is also expected to influence its optical properties, such as its refractive index. ncl.res.in

The following table lists some of the key properties of 2-Phenylethyl Acrylate and its polymer.

| Property | Value/Description | Compound |

|---|---|---|

| Chemical Nature | Aromatic and hydrophobic | 2-Phenylethyl Acrylate |

| Functionality | UV absorbing monomer | 2-Phenylethyl Acrylate |

| Glass Transition Temperature (Tg) of Copolymers | Increases with increasing PEMA content in PEA-co-PEMA | Poly(2-Phenylethyl Acrylate-co-2-Phenylethyl Methacrylate) |

| Thermal Stability | Enhanced by aromatic functionality | Poly(2-Phenylethyl Acrylate) |

Applications and Performance of 2 Phenylethyl Acrylate in Advanced Materials Science

Polymeric Materials for Ophthalmic Device Development

The fabrication of ophthalmic devices, particularly intraocular lenses (IOLs), requires materials that possess exceptional optical clarity, biocompatibility, and a high refractive index (RI) to allow for smaller surgical incisions. specialchem.com Hydrophobic acrylate (B77674) polymers are frequently used for IOL fabrication due to their favorable physical properties and high RI values. specialchem.com 2-Phenylethyl Acrylate has emerged as a key monomer in the development of advanced copolymers tailored for these demanding applications.

A primary advantage of incorporating 2-Phenylethyl Acrylate into ophthalmic polymers is its ability to increase the refractive index of the resulting material. Research has focused on the copolymerization of PEA with other high-RI monomers, such as 2-phenoxy-2-phenylethyl acrylate (PPEA), to create materials suitable for intraocular lenses. polysciences.com

These copolymers are designed to be flexible and hydrophobic, which are desirable characteristics for foldable IOLs. specialchem.com By adjusting the ratio of the comonomers and including a cross-linking agent like ethylene (B1197577) glycol dimethacrylate, researchers can fine-tune the optical and mechanical properties. The resulting copolymer networks have been shown to exhibit refractive indices in the range of 1.558 to 1.601, a significant increase over more conventional acrylic polymers. specialchem.com

Below is a table summarizing the refractive index of various copolymers incorporating 2-Phenylethyl Acrylate.

| Comonomer 1 | Comonomer 2 | Cross-linker | Refractive Index (RI) |

| 2-Phenylethyl Acrylate (PEA) | 2-Phenoxy-2-phenylethyl Acrylate (PPEA) | Ethylene Glycol Dimethacrylate | 1.558 - 1.601 |

| 2-Phenylethyl Acrylate (PEA) | 2-Phenoxy-2-phenylethyl Acrylate (PPEA) | Hexanediol Dimethacrylate | 1.558 - 1.601 |

| 2-Phenylethyl Acrylate (PEA) | 2-Phenyl-(2-phenylthio)ethyl Methacrylate (B99206) (PTEM) | Ethylene Glycol Dimethacrylate | 1.558 - 1.601 |

| 2-Phenylethyl Acrylate (PEA) | 2-Phenyl-(2-phenylthio)ethyl Methacrylate (PTEM) | Hexanediol Dimethacrylate | 1.558 - 1.601 |

| Data sourced from patent literature on flexible, high refractive index copolymers. specialchem.com |